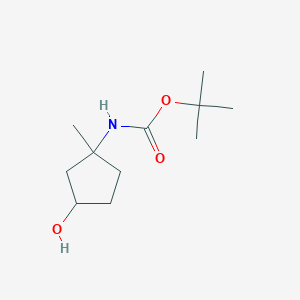
t-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbamates like t-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular formula of t-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate is C11H21NO3 . The N-hydroxycarbamate functionality is quite accurately planar with a torsion angle O(1)–C(1)–N(1)–O(3) of +2.1(2)° .Chemical Reactions Analysis
Carbamates like t-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis
T-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate has a molecular weight of 215.29 . It is a solid or semi-solid or liquid or lump .Aplicaciones Científicas De Investigación
Intermediate in Synthesis This compound serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its significance lies in its role in the preparation of compounds that mimic the structure and function of natural nucleotides, contributing to the study of genetic materials and potential therapeutic agents (Ober et al., 2004).
Anticancer Research It is also instrumental in synthesizing key intermediates for anticancer drugs. By employing the Weinreb ketone synthesis method, researchers have developed potent intermediates for anti-cancer medications, showcasing the compound's versatility in medicinal chemistry (Hao, 2011).
Chemical Synthesis and Modifications In chemical synthesis, it participates in reactions to form various structurally diverse compounds. For example, its reaction with halonitrobenzenes leads to the formation of O-(nitroaryl)hydroxylamines, which are useful for further chemical transformations and synthesis of novel compounds (Sheradsky et al., 1972).
Polymer Chemistry Moreover, its derivatives have found applications in the synthesis of polymerizable antioxidants. These compounds, containing hindered phenol groups, have been synthesized and shown to provide effective stabilization against thermal oxidation in polymers, indicating its utility in materials science and polymer chemistry (Pan et al., 1998).
Environmental and Analytical Chemistry Furthermore, it is used in analytical methods for characterizing and evaluating trace levels of genotoxic impurities in pharmaceutical compounds. This highlights its role in ensuring the safety and efficacy of pharmaceutical products through rigorous quality control measures (Puppala et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Carbamates like t-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate have potential applications in peptide synthesis. They are essential for the synthesis of peptides and can be installed and removed under relatively mild conditions . Future research may focus on developing more efficient methods for the synthesis and deprotection of carbamates, as well as exploring their applications in various scientific fields .
Propiedades
IUPAC Name |
tert-butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h8,13H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTWGKRXKFXYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)
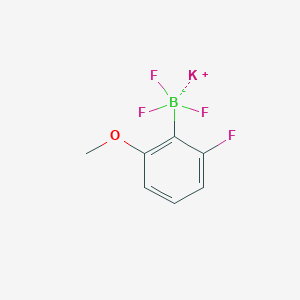

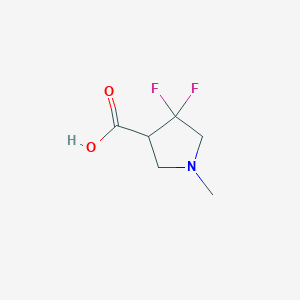
![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)
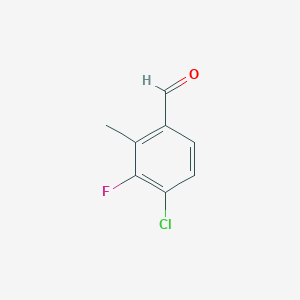
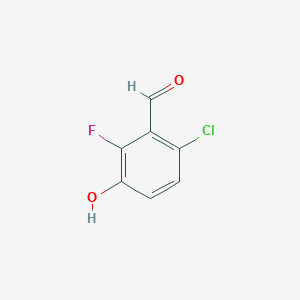

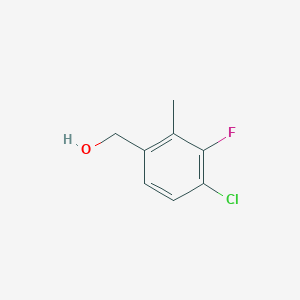

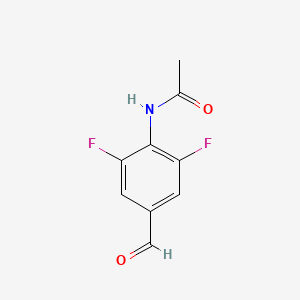
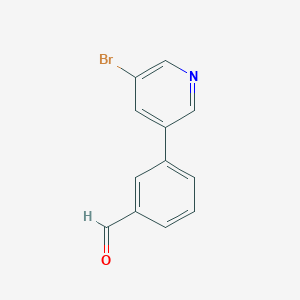
![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)